molecular formula C13H14N2O3 B11866115 Ethyl 2-acetyl-3-amino-1H-indole-1-carboxylate

Ethyl 2-acetyl-3-amino-1H-indole-1-carboxylate

Cat. No.: B11866115
M. Wt: 246.26 g/mol
InChI Key: OTBIRPFLHHKNJU-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-3-amino-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes an ethyl ester, an acetyl group, and an amino group attached to the indole ring. The indole nucleus is known for its aromatic properties and its ability to participate in various chemical reactions, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-acetyl-3-amino-1H-indole-1-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the acylation of indole derivatives followed by esterification and amination reactions. For instance, the reaction of indole-2-carboxylic acid with thionyl chloride (SOCl2) to form the corresponding acid chloride, followed by reaction with ethyl alcohol, can yield ethyl indole-2-carboxylate . Subsequent acetylation and amination steps can be carried out under controlled conditions to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, solvents, and temperature control to ensure efficient conversion of starting materials to the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-3-amino-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring, leading to a diverse array of derivatives .

Scientific Research Applications

Ethyl 2-acetyl-3-amino-1H-indole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-acetyl-3-amino-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s acetyl and amino groups can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-acetyl-3-amino-1H-indole-1-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetyl and amino groups allows for diverse interactions with molecular targets, making it a versatile compound in various research fields .

Properties

IUPAC Name

ethyl 2-acetyl-3-aminoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(17)15-10-7-5-4-6-9(10)11(14)12(15)8(2)16/h4-7H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBIRPFLHHKNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=CC=CC=C2C(=C1C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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